2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[5-(4-aminophenyl)-4-bromothiophen-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c13-10-5-9(6-11(15)16)17-12(10)7-1-3-8(14)4-2-7/h1-5H,6,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPRHTXGMDBWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(S2)CC(=O)N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Coupling Reaction: The 4-bromothiophene is then subjected to a coupling reaction with 4-aminophenylboronic acid in the presence of a palladium catalyst to form 5-(4-aminophenyl)-4-bromothiophene.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance therapeutic efficacy and selectivity. The presence of the amino group enables it to form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions, influencing its reactivity and interactions with biological targets.
Case Study: Anticancer Activity
Research indicates that 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This activity is attributed to its ability to interact with specific enzymes involved in cell growth regulation.
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Antimicrobial | Effective against various bacteria and fungi | |
| Enzyme Modulation | Alters enzyme activity |
Materials Science
Organic Semiconductors and Conductive Polymers
The compound is also valuable in materials science, particularly in developing organic semiconductors and conductive polymers. Its thiophene structure contributes to its conductive properties, making it suitable for applications in electronic devices.
Biological Studies
Probing Biological Processes
In biological research, this compound can be utilized as a probe to study processes involving thiophene derivatives. Its unique structure allows researchers to explore the effects of thiophene on cellular mechanisms and enzyme activities.
Mechanism of Action
The mechanism of action of 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide with analogous compounds in terms of structure, synthetic accessibility, biological activity, and physicochemical properties.
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The thiophene core in the target compound distinguishes it from thiadiazole (e.g., 5e) or thiazole (e.g., NFTA) derivatives. Thiophenes are known for enhanced π-electron delocalization, which may improve binding to aromatic biological targets .
- The 4-aminophenyl group introduces a hydrogen-bond donor/acceptor site, which is absent in compounds like NFTA (nitrofuryl substituent) .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- The target compound’s higher molecular weight and logP (3.2) compared to NFTA (logP 1.9) suggest greater lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Bromine’s electron-withdrawing effect may stabilize the thiophene ring, altering metabolic degradation pathways compared to non-halogenated analogs.
Biological Activity
2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide, with the molecular formula C12H11BrN2OS, is a thiophene derivative that has garnered attention for its potential biological activities. This compound features an amino group and a bromine atom attached to the thiophene ring, which contributes to its reactivity and interaction with biological targets.
- Molecular Weight : 311.2 g/mol
- CAS Number : 1354953-98-2
- IUPAC Name : 2-[5-(4-aminophenyl)-4-bromo-2-thienyl]acetamide
- Physical Form : Powder
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves:
- Bromination of Thiophene : Using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
- Coupling Reaction : The bromothiophene is coupled with 4-aminophenylboronic acid in the presence of a palladium catalyst.
- Acetylation : The amino group is acetylated using acetic anhydride to form the final product.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the bromine atom facilitates halogen bonding interactions. Additionally, the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene rings can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Efficacy
A study evaluated the effects of a related compound on various cancer cell lines, revealing that it inhibited cell growth in both sensitive and resistant strains. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Thiophene derivatives have also been investigated for their antimicrobial properties. The presence of both an amino group and a bromine atom enhances their ability to penetrate bacterial membranes, leading to increased efficacy against pathogenic bacteria and fungi.
Table: Summary of Biological Activities
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing new pharmaceutical agents. Its unique structural features allow for modifications that can enhance therapeutic efficacy and selectivity.
Materials Science
In addition to its biological applications, this compound can be utilized in developing organic semiconductors and conductive polymers due to its conductive properties inherent in thiophene derivatives.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves sequential functionalization of the thiophene ring, bromination at the 4-position, and coupling of the 4-aminophenyl group. Critical steps include:
- Bromination : Controlled addition of bromine or NBS (N-bromosuccinimide) under inert atmosphere to avoid over-bromination .
- Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the acetamide group, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for bromination), and purification via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Standard characterization includes:
- NMR : H and C NMR to confirm regioselective bromination and amine/amide functionality (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~170 ppm for carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 365.2) .
- Elemental analysis : Deviation <0.4% for C, H, N to confirm purity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s potential kinase inhibition mechanism?
- Answer :
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology with similar brominated thiophene derivatives .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite to model binding interactions. Key parameters:
- Grid box : Centered on ATP-binding pocket (coordinates adjusted via X-ray crystallography data) .
- Scoring : Focus on hydrogen bonding (amide NH to kinase backbone) and hydrophobic interactions (bromophenyl with hydrophobic pockets) .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors and validate via enzymatic assays (IC50 determination) .
Q. How do pH and temperature affect the compound’s stability, and what degradation products form?
- Answer :
- Stability studies :
- pH : Incubate in buffers (pH 1–13) at 37°C for 24h. LC-MS analysis shows degradation >10% at pH <3 (amide hydrolysis to acetic acid) or pH >10 (bromine displacement) .
- Temperature : Thermal gravimetric analysis (TGA) indicates decomposition onset at ~200°C, with mass loss corresponding to Br release .
- Degradation pathways :
- Hydrolysis : Major pathway under acidic conditions, yielding 5-(4-aminophenyl)thiophene-2-acetic acid.
- Oxidation : Formation of sulfoxide derivatives under oxidative stress (e.g., HO) .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Answer :
- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell line passage number) .
- Structural verification : Re-analyze compound purity via HPLC (≥95%) and confirm stereochemistry (if applicable) via X-ray crystallography .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC50) and assess solvent effects (DMSO tolerance <1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
